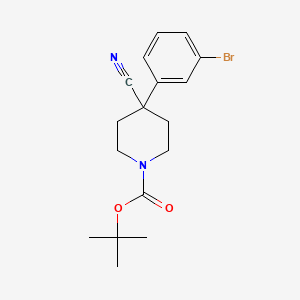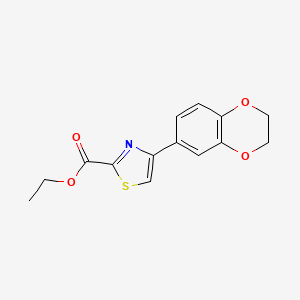
5-(Pyridin-2-yl)-1,3-thiazol-2-amine
Vue d'ensemble
Description
5-(Pyridin-2-yl)-1,3-thiazol-2-amine, also known as 5-PTZA or 2-amino-5-pyridyl-1,3-thiazole, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyridine and thiazole, two heterocyclic aromatic compounds found in many pharmaceuticals and other compounds. 5-PTZA is a versatile compound that has been used in a variety of laboratory experiments, including those involving biochemical and physiological processes.
Applications De Recherche Scientifique
Quantum Chemical Analysis and Dynamic Tautomerism
Sonam Bhatia, Yogesh J. Malkhede, and P. Bharatam (2013) analyzed the quantum chemical properties of N-(Pyridin-2-yl)thiazol-2-amine, highlighting its dynamic tautomerism and divalent N(I) character. The study reveals six competitive isomeric structures within a relative energy difference of ~4 kcal/mol, showcasing a competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen. This competition demonstrates the molecule's electron-donating property in structures with R-N←L representation. Upon protonation, a (L→N←L)⊕ character is evident, indicating two lone pairs of electrons on the central nitrogen (Bhatia, Malkhede, & Bharatam, 2013).
Anticancer Evaluation
N. Y. Megally Abdo and M. Kamel (2015) synthesized a series of derivatives, including 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines, and evaluated their in vitro anticancer activity against six human cancer cell lines. Some derivatives exhibited significant cytotoxicity, with Mannich bases 6j, 6m, and 6p showing potent activity. The Mannich base 6m demonstrated notable cytotoxic activity against gastric cancer NUGC, surpassing the standard CHS 828 (Abdo & Kamel, 2015).
Metal Complexation and Catalytic Activity
E. Matczak-Jon et al. (2010) studied the solution properties of a series of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids and related compounds, examining their complexation with Zn(II), Mg(II), and Ca(II). The study showed a strong tendency for the formation of protonated multinuclear complexes, highlighting the compounds' potential in designing new metal-organic frameworks or catalysts (Matczak-Jon et al., 2010).
Synthesis of Biologically Potent Molecules
A. Mariappan et al. (2016) reported the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy. This metal-free approach, featuring a broad scope of substrates and simple purification, underscores the utility of 5-(Pyridin-2-yl)-1,3-thiazol-2-amine derivatives in drug discovery and development (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).
Mécanisme D'action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities
Biochemical Pathways
The compound’s potential antileishmanial and antimalarial activities suggest it may interact with the biochemical pathways of these parasites . More research is needed to elucidate the exact pathways affected by this compound.
Result of Action
Its potential antileishmanial and antimalarial activities suggest it may have significant effects on the cellular processes of these parasites
Analyse Biochimique
Biochemical Properties
5-(Pyridin-2-yl)-1,3-thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase, which is involved in cell growth and survival pathways . Additionally, this compound can bind to proteins involved in DNA repair and cell signaling, thereby influencing cellular processes. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex and modulate the activity of the target biomolecule.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of phosphoinositide 3-kinase, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of phosphoinositide 3-kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways that promote cell survival and proliferation, leading to apoptosis in cancer cells. Additionally, this compound can modulate the expression of genes involved in inflammatory responses, thereby exerting its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis . At higher doses, this compound may cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that are excreted via the kidneys . These metabolic pathways can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation . This distribution pattern is essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cell signaling and metabolism . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus or mitochondria . These targeting signals are essential for the compound’s ability to modulate cellular processes and exert its biological effects.
Propriétés
IUPAC Name |
5-pyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABSMBMZBUXKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677943 | |
| Record name | 5-(Pyridin-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215073-56-5 | |
| Record name | 5-(Pyridin-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyridin-2-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1440023.png)








![{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1440040.png)

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1440042.png)


